(2-Methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine is a heterocyclic compound that features a pyrrolo[2,1-f][1,2,4]triazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine can be achieved through various methods. One common approach involves the cyclization of pyrrole derivatives with appropriate triazine precursors. This can be done via multistep synthesis, transition metal-mediated synthesis, or rearrangement of pyrrolooxadiazines . Reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are utilized to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
(2-Methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., H2O2), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines). Reaction conditions often involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents like DMF or dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while nucleophilic substitution can produce various substituted amines .
Scientific Research Applications
(2-Methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (2-Methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine involves its interaction with molecular targets such as kinases. By inhibiting specific kinases, it can modulate signaling pathways that are crucial for cell proliferation, survival, and differentiation. This inhibition can lead to the suppression of cancer cell growth and the prevention of viral replication .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: A parent compound with similar structural features and biological activities.
Brivanib Alaninate: A dual inhibitor of vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF) signaling pathways.
Remdesivir: An antiviral drug containing the pyrrolo[2,1-f][1,2,4]triazine moiety, used in the treatment of COVID-19.
Uniqueness
(2-Methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain kinases. This makes it a valuable candidate for drug development and therapeutic applications .
Properties
Molecular Formula |
C8H10N4 |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
(2-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)methanamine |
InChI |
InChI=1S/C8H10N4/c1-6-10-4-8-2-7(3-9)5-12(8)11-6/h2,4-5H,3,9H2,1H3 |
InChI Key |
XCZXECNNYPBOCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=C(C=C2C=N1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.